molecular formula C15H23NO3 B212031 (1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol

(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol

Cat. No. B212031
M. Wt: 265.35 g/mol
InChI Key: SIKODEFLCMOILM-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol, also known as Boc-phenylalaninol, is a chiral molecule that has attracted the attention of researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Synthesis of Enantiomerically Pure Compounds : This compound is used in the synthesis of enantiomerically pure compounds, which are crucial for the development of specific pharmaceuticals and chemicals. For example, it's used in synthesizing triaminopropylphosphonates and hydroxypropylphosphonates, compounds with significant potential in chemistry and biochemistry (Trocha et al., 2019).

  • Role in Molecular Interactions : Studies on molecular interactions, such as those in binary mixtures of alcohols, often utilize derivatives of this compound. These studies help understand the behavior of substances at the molecular level, which is fundamental in developing new materials and drugs (Dubey & Kaur, 2015).

Applications in Organic Synthesis

  • Catalysis and Organic Reactions : It is used in catalytic processes and organic reactions, contributing significantly to synthesizing various complex organic compounds. Such applications are vital for creating active pharmaceutical ingredients and other high-value chemicals (Campbell et al., 2009).

  • Development of Antimicrobial Agents : Research into the synthesis of phenyl azetidines, which have potential as antimicrobial agents, involves derivatives of this compound. This application is particularly important for developing new treatments against microbial infections (Doraswamy & Ramana, 2013).

Biomedical Research

  • Hydrogel Formation : Derivatives of this compound are used in forming hydrogels, which have applications in drug delivery systems. For instance, tripeptide-based hydrogelators utilizing derivatives of this compound can carry vitamins and drugs, showing potential in localized cancer therapy (Guchhait et al., 2021).

  • Asymmetric Synthesis of Pharmaceuticals : In the field of asymmetric synthesis, which is crucial for producing optically active pharmaceuticals, derivatives of this compound play a significant role. They are used to create specific configurations of molecules, essential for the efficacy and safety of certain drugs (Tsuji et al., 2005).

Environmental and Industrial Applications

  • Selective Desulfurization : In environmental and industrial processes, derivatives of this compound are studied for their ability to selectively remove sulfur compounds from mixtures, a crucial step in treating industrial emissions and wastewater (Du et al., 2019).

  • Investigation in Wastewater Treatment : It is also involved in research on the ozone oxidation of industrial wastewater, where its derivatives help in understanding the chemical processes that occur during water treatment (Dinçer & Aral, 2019).

properties

Product Name

(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3/t11-,13+/m0/s1

InChI Key

SIKODEFLCMOILM-WCQYABFASA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C

SMILES

O[C@H]([C@H](C)N(C)C(OC(C)(C)C)=O)C1=CC=CC=C1

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C

synonyms

t-BOC Pseudoephedrine; N-Butoxycarbonyl-Pseudoephedrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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